2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
“2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide” is a chemical compound with the molecular weight of 205.26 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is “2-hydroxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide” and its InChI code is "1S/C12H15NO2/c14-8-12(15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11,14H,3,5,7-8H2,(H,13,15)" . This suggests that the compound has a tetrahydronaphthalenyl group attached to an acetamide group via a nitrogen atom, and a hydroxy group attached to the second carbon of the acetamide group.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 205.25 .Scientific Research Applications
Novel Hydroxamic Acid-based Inhibitor
A compound containing a metal-chelating hydroxamate group, closely related to 2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, demonstrated potent APN activity inhibition and inhibited the basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells at low micromolar concentrations, showcasing potential anti-angiogenic activity (Lee et al., 2005).
Enamides Synthesis from Ketones
Research on the synthesis of enamides from ketones, particularly involving compounds like N-(3,4-Dihydronaphthalene-1-Yl)Acetamide, indicates significant progress in the development of chiral amines, palladium-catalyzed reactions, and waste disposal methods. This synthesis pathway emphasizes the importance of such compounds in organic chemistry and potential pharmaceutical applications (Zhao et al., 2011).
Synthesis of Halo-Indanones and Tetralones
A method involving the regioselective oxidation of compounds similar to this compound, followed by acidic hydrolysis, has been developed for synthesizing 7-haloindanones and 8-halotetralones. This method highlights the potential for these compounds in creating haloindanone or halotetralone derivatives, which are valuable in various chemical syntheses (Nguyen et al., 2003).
Hydrogen, Stacking, and Halogen Bonding Study
An in-depth study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide revealed the importance of N-H···O, C-H···O contacts, and weak C-H···π and Se···N interactions in stabilizing crystal structures. This research provides valuable insights into the design of new compounds with specific bonding characteristics for desired physical and chemical properties (Gouda et al., 2022).
One-Pot Synthesis Using Nano Magnetite
A study demonstrated the efficiency of Fe3O4 magnetic nanoparticles in the one-pot synthesis of compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasound irradiation. This research underscores the potential of nanotechnology in facilitating efficient, clean, and high-yield chemical synthesis processes (Mokhtary & Torabi, 2017).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Properties
IUPAC Name |
2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-8-12(15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11,14H,3,5,7-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTOVZWCAMQWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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